2-(Pyridin-2-ylcarbamoyl)benzoic acid

Hydrolysis kinetics Metal chelation Mechanistic enzymology

Standard phthalamic acids lack metal-responsive hydrolysis, limiting metalloenzyme studies. 2-(Pyridin-2-ylcarbamoyl)benzoic acid solves this via its pyridyl nitrogen, forming a bidentate N,O-chelation site that arrests intramolecular amide hydrolysis upon Cu²⁺ or Ni²⁺ binding-a switch mechanism absent in phenyl analogs (LogP ~1.75-2.53). • Metal-switchable hydrolysis for probing metal cofactor roles in amide bond cleavage • Dual ionizable groups (carboxylic acid pKa ~3-4; pyridine pKa ~5) enable pH-tunable solubility for controlled precipitation or extraction • Computed LogP 1.5 improves aqueous compatibility over phenyl analogs Supplied at ≥95% purity with ambient-temperature shipping; available from milligram to multi-gram scale.

Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
CAS No. 19357-10-9
Cat. No. B1297385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-2-ylcarbamoyl)benzoic acid
CAS19357-10-9
Molecular FormulaC13H10N2O3
Molecular Weight242.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)C(=O)O
InChIInChI=1S/C13H10N2O3/c16-12(15-11-7-3-4-8-14-11)9-5-1-2-6-10(9)13(17)18/h1-8H,(H,17,18)(H,14,15,16)
InChIKeyLYSBRRGPHIJPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Pyridin-2-ylcarbamoyl)benzoic acid Procurement Profile


2-(Pyridin-2-ylcarbamoyl)benzoic acid (CAS 19357‑10‑9), also known as N‑(2‑pyridyl)phthalamic acid, is a heterocyclic aromatic compound with the molecular formula C₁₃H₁₀N₂O₃ and a molecular weight of 242.23 g/mol [1]. It belongs to the phthalamic acid class and features a benzoic acid moiety linked via a carbamoyl bridge to a 2‑aminopyridine ring . This structure confers dual functionality: a carboxylic acid group (pKa ~3–4) and a basic pyridine nitrogen (pKa ~5) that enables pH‑dependent solubility and metal‑coordination capacity . The compound is commercially available at purities of ≥95%, with a predicted melting point of 132–135 °C and a computed LogP (XLogP3) of 1.5, indicating moderate lipophilicity .

Risks of Substituting with Unfunctionalized Phthalamic Acids


Generic substitution of 2‑(pyridin‑2‑ylcarbamoyl)benzoic acid with simpler phthalamic acids (e.g., phthalamic acid, N‑phenylphthalamic acid) is not scientifically equivalent. The 2‑pyridyl substituent introduces a Lewis‑basic nitrogen that is ortho to the carbamoyl nitrogen, creating a bidentate N,O‑chelation site capable of binding divalent metal ions [1]. This structural feature drastically alters the compound‘s hydrolysis kinetics: in the absence of metals, intramolecular nucleophilic attack by the carboxylate on the amide bond proceeds rapidly, whereas metal‑ion coordination inhibits this pathway [1]. Consequently, the compound’s stability and reactivity in metal‑containing systems (e.g., metalloenzyme assays, catalytic formulations) are uniquely controlled by the presence or absence of chelatable metals—a property absent in analogs lacking the pyridyl nitrogen . Direct replacement with a phenyl analog (LogP ≈ 1.75–2.53) also changes lipophilicity and hydrogen‑bonding capacity, potentially altering membrane permeability or solubility profiles [2]. The quantitative evidence below demonstrates that these differences are measurable and operationally consequential.

Quantitative Differentiation from Closest Analogs


Metal Ion-Dependent Hydrolysis Control

In the absence of divalent metal ions, 2‑(pyridin‑2‑ylcarbamoyl)benzoic acid undergoes rapid intramolecular hydrolysis via carboxylate attack on the amide bond. The presence of Cu²⁺ or Ni²⁺ ions, which chelate to the pyridyl nitrogen and the amide oxygen, completely suppresses this pathway [1]. In contrast, N‑phenylphthalamic acid, lacking the pyridyl nitrogen, does not exhibit metal‑ion inhibition and hydrolyzes at a rate determined solely by pH and temperature .

Hydrolysis kinetics Metal chelation Mechanistic enzymology

Lipophilicity Comparison: Pyridyl vs. Phenyl

The computed partition coefficient (LogP) for 2‑(pyridin‑2‑ylcarbamoyl)benzoic acid is XLogP3 = 1.5 [1]. In comparison, the phenyl analog N‑phenylphthalamic acid exhibits LogP values ranging from 1.75 to 2.53 depending on the computational method . The lower LogP of the pyridyl derivative reflects the introduction of a polar nitrogen atom, reducing lipophilicity by approximately 0.25–1.0 log units.

Physicochemical profiling LogP Membrane permeability

Enhanced Hydrogen Bond Acceptor Capacity

2‑(Pyridin‑2‑ylcarbamoyl)benzoic acid contains four hydrogen bond acceptors (the pyridine nitrogen, the amide oxygen, and the two carboxylate oxygens) and two hydrogen bond donors [1]. The phenyl analog N‑phenylphthalamic acid has only three hydrogen bond acceptors, as the phenyl ring lacks a heteroatom capable of accepting hydrogen bonds . This additional acceptor site can enhance aqueous solubility and influence intermolecular interactions in co‑crystallization or protein‑binding studies.

Hydrogen bonding Molecular recognition Solubility

Optimal Use Cases Based on Key Properties


Metal-Switchable Probes for Metalloenzyme Studies

The metal‑ion‑inhibited hydrolysis of 2‑(pyridin‑2‑ylcarbamoyl)benzoic acid (Cu²⁺/Ni²⁺ switch) makes it a valuable tool for investigating metal‑dependent hydrolases [1]. Researchers can monitor hydrolysis rates in the presence and absence of chelatable metals to probe the role of metal cofactors in amide bond cleavage. This application is not feasible with N‑phenylphthalamic acid, which hydrolyzes independently of metal ions .

Metal-Chelating Ligand Precursor

The bidentate N,O‑chelation site (pyridyl nitrogen + amide oxygen) enables the compound to serve as a precursor for synthesizing metal complexes with tailored stability and reactivity [1]. Its lower LogP (1.5) compared to phenyl analogs improves water solubility of the resulting complexes, facilitating aqueous‑phase catalysis or bioinorganic studies [2].

pH-Dependent Solubility Control in Formulations

The dual ionizable groups (carboxylic acid, pKa ~3–4; pyridine, pKa ~5) confer pH‑dependent solubility . At pH > 5, the carboxylate anion increases aqueous solubility, while at pH < 3, the protonated pyridine enhances organic‑phase partitioning. This property is absent in N‑phenylphthalamic acid (single carboxyl group) and can be exploited for controlled precipitation or extraction in downstream processing.

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